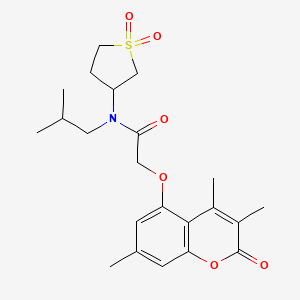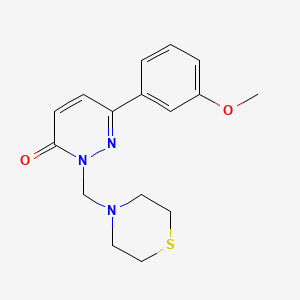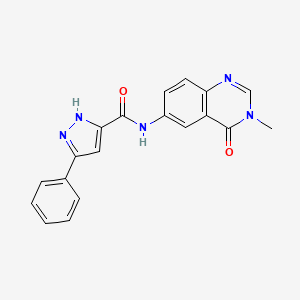
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-((3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-((3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetamide” is a synthetic organic compound that belongs to a class of molecules known for their diverse biological activities This compound features a complex structure with multiple functional groups, including a chromenone moiety, a tetrahydrothiophene dioxide ring, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-((3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetamide” typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the chromenone moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the tetrahydrothiophene dioxide ring: This step may involve the oxidation of a tetrahydrothiophene derivative using oxidizing agents such as hydrogen peroxide or peracids.
Coupling reactions: The chromenone and tetrahydrothiophene dioxide intermediates can be coupled via an acetamide linkage using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like chromatography and crystallization to purify the final product.
Scale-up: Adapting laboratory-scale reactions to industrial-scale processes while maintaining efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-((3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can modify specific functional groups, such as reducing the chromenone moiety to a dihydrochromenone.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
Medicinally, the compound could be explored for its therapeutic potential
Industry
Industrially, the compound may find applications in materials science, such as in the development of new polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-((3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
DNA/RNA interaction: The compound could interact with nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-((3,4-dimethyl-2-oxo-2H-chromen-5-yl)oxy)acetamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-((3,4,7-trimethyl-2-oxo-2H-chromen-6-yl)oxy)acetamide
Uniqueness
The uniqueness of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-((3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetamide” lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H29NO6S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetamide |
InChI |
InChI=1S/C22H29NO6S/c1-13(2)10-23(17-6-7-30(26,27)12-17)20(24)11-28-18-8-14(3)9-19-21(18)15(4)16(5)22(25)29-19/h8-9,13,17H,6-7,10-12H2,1-5H3 |
InChI Key |
ZKHYCOUAGHYZRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)N(CC(C)C)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-hydroxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11002743.png)
![N-(4-{[2-(5-chloro-1H-indol-3-yl)ethyl]carbamoyl}phenyl)morpholine-4-carboxamide](/img/structure/B11002750.png)

![2-(3-fluorobenzyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11002768.png)
![4-({[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B11002775.png)
![3-[(2-methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B11002782.png)
![N-(1-methyl-1H-pyrazol-3-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11002788.png)
![1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone](/img/structure/B11002793.png)
![N-[4-(acetylamino)phenyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B11002798.png)
![Ethyl 2-({[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11002805.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11002811.png)
![N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-L-leucine](/img/structure/B11002823.png)

![(4-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone](/img/structure/B11002840.png)
